2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid

SARS-CoV-2 Main Protease Inhibitor Antiviral Drug Discovery

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid (CAS 2227204-72-8, C14H23NO4, MW 269.34) is a Boc-protected, spirocyclic amino acid derivative. It serves as the immediate synthetic precursor to the (S)-2-azaspiro[4.4]nonane-3-carboxylate fragment, a constrained proline analog utilized as a P2 residue in dipeptidyl inhibitors.

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 2227204-72-8
Cat. No. B2614286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid
CAS2227204-72-8
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CCCC2)CC1C(=O)O
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(6-4-5-7-14)8-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
InChIKeyFWOIYCWMKBOPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid (CAS 2227204-72-8): A Building Block for Spiro-Constrained Peptidomimetics


2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid (CAS 2227204-72-8, C14H23NO4, MW 269.34) is a Boc-protected, spirocyclic amino acid derivative. It serves as the immediate synthetic precursor to the (S)-2-azaspiro[4.4]nonane-3-carboxylate fragment, a constrained proline analog utilized as a P2 residue in dipeptidyl inhibitors. The tert-butoxycarbonyl (Boc) group provides orthogonal amine protection, enabling direct incorporation into standard solid-phase peptide synthesis (SPPS) workflows [1]. Its rigid spiro[4.4]nonane scaffold is structurally distinct from monocyclic proline or bicyclic azabicyclohexane alternatives, offering a unique conformational profile that has been validated in antiviral protease inhibitor programs [2].

Why Generic Spirocyclic Amino Acids Cannot Substitute for 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid in Drug Discovery


Substituting the target Boc-2-azaspiro[4.4]nonane-3-carboxylic acid with a generic spirocyclic amino acid introduces a multi-factorial risk profile for drug candidate synthesis. A direct head-to-head study of SARS-CoV-2 main protease (MPro) inhibitors demonstrated that altering the P2 spiro residue from a [4.4]nonane to a [4.5]decane scaffold significantly impacts antiviral potency, cytotoxicity, and metabolic stability [1]. Furthermore, using a non-Boc protected analog (e.g., the free amine hydrochloride) necessitates an additional and often problematic in situ protection step before SPPS coupling. Regioisomeric variants, such as the 4- or 6-carboxylic acid derivatives, exhibit different hydrogen-bonding geometries and steric profiles, leading to divergent pharmacokinetic outcomes. The combined evidence below quantifies these specific differentiators, proving that the precise substitution pattern and protecting group of CAS 2227204-72-8 are non-interchangeable for achieving the documented biological profile.

Quantitative Differentiation of 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid Against Closest Analogs


Antiviral Potency and Selectivity: [4.4]nonane-3-carboxylate vs. [4.5]decane-3-carboxylate in SARS-CoV-2 MPro Inhibition

The deprotected (S)-2-azaspiro[4.4]nonane-3-carboxylate fragment, directly derived from the target compound, was benchmarked against its larger ring homolog, (S)-2-azaspiro[4.5]decane-3-carboxylate. A systematic survey of ~30 dipeptidyl MPro inhibitors identified that the [4.4]nonane residue provided a superior balance of high antiviral potency, low cellular cytotoxicity, and high in vitro metabolic stability, characteristics not uniformly observed for the [4.5]decane series [1]. The lead compound MPI60, incorporating the [4.4]nonane scaffold, serves as the definitive reference point.

SARS-CoV-2 Main Protease Inhibitor Antiviral Drug Discovery

Conformational Restriction: Spiro[4.4]nonane vs. Proline and Azabicyclohexane P2 Mimetics

In the context of peptide deformylase (PDF) inhibitors, the spiro five-membered ring motif (directly related to the target compound's deprotected scaffold) was shown to be critical for activity enhancement. A molecular docking study revealed that the spiro three- and five-membered rings form strong hydrophobic interactions with an arginine residue in the target protein, a feature absent in non-spirocyclic alternatives [1]. The introduction of the spiro five-membered ring led to a significant increase in antibacterial activity, with minimum inhibitory concentrations (MICs) for optimized spiro compounds reaching <0.008-0.06 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), a >4- to 8-fold improvement over the non-spirocyclic lead compound LBM415 (MIC 0.5-1 μg/mL) [1].

Peptide deformylase Antibacterial Conformational constraint

Synthetic Readiness: Boc-Protected Precursor vs. Free Amine Hydrochloride for SPPS

The target compound features an orthogonal Boc protecting group, rendering it directly suitable for Boc-strategy solid-phase peptide synthesis (SPPS). In contrast, the alternative 2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride (free amine) requires an additional in-solution protection step prior to coupling, which introduces yield losses and purification overhead [1]. This functional advantage is critical for high-throughput medicinal chemistry campaigns where step economy directly impacts cost-per-compound.

Peptide synthesis Building block Protecting group strategy

Validated Application Scenarios for 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid


Development of Next-Generation SARS-CoV-2 Main Protease (MPro) Inhibitors with Superior Pharmacokinetic Profiles

Building on the systematic SAR study showing that the (S)-2-azaspiro[4.4]nonane-3-carboxylate P2 residue confers high antiviral potency and metabolic stability [1], this compound is the optimal precursor for synthesizing MPI60 analogs or novel dipeptidyl MPro inhibitors. Research groups aiming to improve upon nirmatrelvir's metabolic liabilities can use this building block to rapidly explore spiro-constrained P2 variants.

Synthesis of Spiro-Constrained Peptide Deformylase (PDF) Inhibitors Against Drug-Resistant Gram-Positive Pathogens

The spiro[4.4]nonane scaffold has been validated to yield sub-0.06 μg/mL MICs against MRSA when incorporated into PDF inhibitors [2]. This compound serves as the key intermediate for constructing the spiro five-membered ring pharmacophore. It enables the rapid generation of compound libraries targeting multidrug-resistant Staphylococcus aureus, Enterococcus faecalis, and other priority pathogens.

Diversification of Proline-Mimetic Building Block Libraries for Fragment-Based Drug Design

Given the demonstrated conformational preference and enhanced hydrophobic interaction potential of the spiro[4.4]nonane core [2], this building block is ideal for fragment-based screening libraries. Its rigid geometry, orthogonal Boc protection, and carboxylic acid handle allow for late-stage diversification on automated synthesis platforms, enabling the exploration of chemical space around protease and deformylase active sites.

Quote Request

Request a Quote for 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.